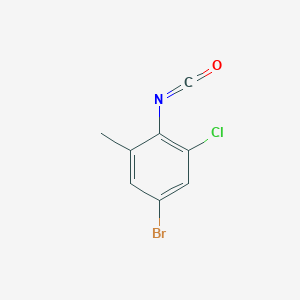

4-Bromo-2-chloro-6-methylphenyl isocyanate

描述

Significance of Isocyanate Functional Group Reactivity in Chemical Synthesis

The isocyanate functional group is a powerful tool in the hands of synthetic chemists due to its electrophilic carbon atom, which is susceptible to nucleophilic attack. This reactivity allows for the formation of a diverse range of stable covalent bonds. The reactions of isocyanates are fundamental to the synthesis of numerous important classes of compounds. For instance, their reaction with alcohols yields carbamates, while their reaction with amines produces urea (B33335) derivatives. asianpubs.orggoogle.comnih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgnih.govrsc.orgresearchgate.netgoogle.com These linkages are central to the structure of many pharmaceuticals, agrochemicals, and polymers. The isocyanate group can also react with water, a process that leads to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide.

Overview of Halogenated and Alkyl-Substituted Phenyl Isocyanates in Contemporary Research

The introduction of halogen atoms and alkyl groups onto the phenyl ring of an isocyanate significantly modulates its reactivity and imparts specific properties to the resulting molecules. Halogens, being electronegative, can influence the electrophilicity of the isocyanate carbon, while their steric bulk can direct the regioselectivity of reactions. Alkyl groups, on the other hand, can introduce steric hindrance and alter the electronic nature of the aromatic ring. This fine-tuning of reactivity and properties makes halogenated and alkyl-substituted phenyl isocyanates valuable intermediates in the synthesis of targeted molecules with specific biological or material properties.

Research Landscape and Fundamental Importance of 4-Bromo-2-chloro-6-methylphenyl Isocyanate

This compound (CAS Number: 77159-77-4) is a polysubstituted aryl isocyanate that has emerged as a useful, albeit specialized, building block in organic synthesis. georganics.skgeorganics.skbldpharm.comchembuyersguide.com Its structure, featuring a bromine atom, a chlorine atom, and a methyl group on the phenyl ring, offers a unique combination of steric and electronic effects that can be exploited in the design of complex molecules.

The presence of three different substituents on the aromatic ring provides multiple points for potential modification and influences the reactivity of the isocyanate group. The ortho-methyl and ortho-chloro groups, in particular, introduce significant steric hindrance around the isocyanate functionality, which can be expected to influence its reaction kinetics and the stability of its derivatives.

While extensive, dedicated research on the specific applications and reaction kinetics of this compound is not widely available in peer-reviewed literature, its importance lies in its potential as a precursor for the synthesis of novel compounds in medicinal and agricultural chemistry. The combination of halogen and alkyl substituents makes it an attractive starting material for generating libraries of compounds for biological screening.

Physicochemical and Spectroscopic Data

Below are the known physicochemical properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 77159-77-4 georganics.skgeorganics.skbldpharm.comchembuyersguide.com |

| Molecular Formula | C₈H₅BrClNO |

| Molecular Weight | 246.49 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥97% |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons in the region of 7.0-7.5 ppm; a singlet for the methyl protons around 2.2-2.5 ppm. |

| ¹³C NMR | Signals for aromatic carbons, the methyl carbon, and a characteristic signal for the isocyanate carbon in the range of 120-130 ppm. |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate (-N=C=O) group around 2250-2275 cm⁻¹. asianpubs.org |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and chlorine. |

Synthesis and Reactivity

The synthesis of this compound typically proceeds from its corresponding aniline (B41778) precursor. A common and industrially scalable method for the conversion of anilines to isocyanates is phosgenation, which involves the reaction of the aniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene.

Another established method for the synthesis of isocyanates from carboxylic acid derivatives is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas.

The reactivity of this compound is characteristic of isocyanates, readily undergoing nucleophilic attack at the carbonyl carbon. Its reaction with alcohols and amines leads to the formation of carbamates and ureas, respectively. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules. The steric hindrance provided by the ortho-substituents may necessitate more forcing reaction conditions compared to unhindered aryl isocyanates.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-chloro-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFMISAQCUPLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377802 | |

| Record name | 4-Bromo-2-chloro-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77159-77-4 | |

| Record name | 5-Bromo-1-chloro-2-isocyanato-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77159-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77159-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 4 Bromo 2 Chloro 6 Methylphenyl Isocyanate

Established Synthetic Pathways for Aryl Isocyanates

The industrial and laboratory-scale synthesis of aryl isocyanates is dominated by several key methodologies, each with distinct advantages and applications. These methods can be broadly categorized into phosgene-based and non-phosgene routes.

The most prevalent industrial method for the production of aryl isocyanates is the reaction of a primary aromatic amine with phosgene (B1210022) (COCl₂). acs.orgnih.gov This process is highly efficient and cost-effective for large-scale production. acs.orgnih.gov The reaction typically proceeds in a liquid phase and can be conducted in multiple stages to manage the exothermic nature of the reaction and to ensure complete conversion. google.com

The general mechanism involves the initial reaction of the amine with phosgene to form a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate and hydrogen chloride. google.com

Reaction Scheme: R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl

This direct phosgenation method is particularly suitable for amines with high boiling points. nih.gov Major global chemical manufacturers utilize this technology for the production of commodity isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). acs.orgnih.gov While highly efficient, the extreme toxicity of phosgene necessitates stringent safety protocols and has driven research into safer, alternative synthetic routes. acs.orgnih.gov

To circumvent the hazards associated with phosgene, a variety of non-phosgene routes have been developed, many of which are based on classic rearrangement reactions. These methods are particularly valuable for laboratory-scale synthesis and for the preparation of specialty isocyanates. researchgate.net

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride or an ester. nih.gov The rearrangement proceeds through a concerted mechanism, and the migration of the R-group occurs with retention of configuration. wikipedia.org This method is applicable to a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids. nih.gov

Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with a halogen (such as bromine) and a base to yield a primary amine with one fewer carbon atom, via an isocyanate intermediate. researchgate.net This reaction is a powerful tool for the synthesis of amines and can be adapted to isolate the intermediate isocyanate under specific conditions. researchgate.net

Lossen Rearrangement : The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives to an isocyanate. researchgate.net This reaction is typically initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphonyl derivative of the hydroxamic acid, which then rearranges upon heating or treatment with a base. researchgate.net

These rearrangement reactions provide versatile and phosgene-free pathways to a diverse array of isocyanates. rsc.org

| Rearrangement Reaction | Starting Material | Key Reagents | Intermediate |

| Curtius | Acyl azide | Heat or photolysis | Acyl nitrene (proposed) |

| Hofmann | Primary amide | Halogen, Base | N-haloamide, Isocyanate |

| Lossen | Hydroxamic acid derivative | Activating agent, Heat/Base | O-acylated hydroxamic acid |

Beyond rearrangement reactions, other non-phosgene methods for isocyanate synthesis have been explored. One such approach involves the reaction of organic halides with a metal cyanate. google.com This process can be catalyzed by transition metal complexes, such as those of nickel in the zero oxidation state, to improve the reactivity of less reactive organic halides. google.com

Another strategy is the development of isocyanate-mediated chemical tagging, where an electrophilic isocyanate group is used to modify a variety of nucleophilic groups on small molecules. nih.gov While this is more of an application of isocyanates, the underlying principles can be applied to synthetic strategies.

Precursor Synthesis and Functionalization of the Phenyl Moiety

The synthesis of 4-bromo-2-chloro-6-methylphenyl isocyanate is critically dependent on the successful preparation of its aniline (B41778) precursor, 4-bromo-2-chloro-6-methylaniline (B1272470). This, in turn, requires precise control over the regioselective functionalization of the aromatic ring.

The synthesis of polysubstituted anilines like 4-bromo-2-chloro-6-methylaniline often involves a multi-step process starting from a simpler, commercially available aniline. researchgate.net A common strategy involves the protection of the highly activating amino group, followed by sequential electrophilic aromatic substitution reactions, and finally deprotection.

A plausible synthetic route to 4-bromo-2-chloro-6-methylaniline could start from 2-methylaniline (o-toluidine). The amino group is first protected, for example, by acetylation to form N-(2-methylphenyl)acetamide. This reduces the activating effect of the amino group and provides steric hindrance, which can influence the regioselectivity of subsequent halogenation steps. The protected aniline can then undergo bromination and chlorination. The order of these steps and the specific reagents and conditions used are crucial for achieving the desired substitution pattern. Finally, hydrolysis of the acetamide (B32628) group yields the target aniline. google.com

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 2-Methylaniline | N-(2-Methylphenyl)acetamide | N-(4-Bromo-2-methylphenyl)acetamide | 4-Bromo-2-methylaniline |

Further chlorination of a related intermediate would be required to obtain 4-bromo-2-chloro-6-methylaniline.

Achieving the desired substitution pattern on an aromatic ring, particularly in the presence of multiple directing groups, requires a careful selection of synthetic strategies.

Regioselective Halogenation : The halogenation of anilines and other activated aromatic rings can be challenging due to the high reactivity of the substrate, which can lead to over-halogenation and mixtures of isomers. researchgate.net The use of protecting groups on the aniline nitrogen is a common strategy to moderate reactivity and direct the regioselectivity. Electrophilic halogenating agents such as N-halosuccinimides (NCS, NBS, NIS) are often used, sometimes in the presence of a catalyst or in specific solvent systems like fluorinated alcohols to enhance regioselectivity. acs.orgacs.org For instance, arylamines can catalyze the electrophilic halogenation of aromatic compounds with N-halosuccinimides, offering high selectivity. nih.gov

Regioselective Alkylation : The introduction of alkyl groups onto an aromatic ring can be achieved through various methods, including Friedel-Crafts alkylation. However, this reaction is often plagued by issues of polyalkylation and rearrangement. Modern methods for regioselective C-H alkylation have been developed to overcome these limitations. nih.gov For example, biocatalyst-controlled methods have been demonstrated for the regioselective alkylation of electron-rich arenes. nih.gov Additionally, transition metal-catalyzed C-H functionalization reactions provide a powerful tool for the regioselective introduction of alkyl groups. acs.org

The strategic application of these functionalization techniques is paramount in constructing the precisely substituted aromatic precursors required for the synthesis of complex molecules like this compound.

Optimization of Reaction Conditions and Yield for the Preparation of this compound

The synthesis of this compound can be approached through several established methods for isocyanate formation, primarily via the phosgenation of the corresponding aniline or the Curtius rearrangement of a carboxylic acid derivative. The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions.

A common route to this isocyanate is the reaction of 4-bromo-2-chloro-6-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is typically carried out in an inert solvent, and the conditions can be fine-tuned to achieve optimal results. Key parameters for optimization include the choice of solvent, reaction temperature, and the phosgenating agent.

Due to the limited specific literature on the synthesis of this compound, a representative optimization study can be illustrated. The following interactive data table presents plausible experimental data for the synthesis via the reaction of 4-bromo-2-chloro-6-methylaniline with triphosgene, showcasing the effect of varying reaction conditions on the product yield.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 80 | 6 | 75 |

| 2 | Toluene | 110 | 4 | 85 |

| 3 | Dichloromethane | 40 | 8 | 68 |

| 4 | Ethyl Acetate | 77 | 6 | 82 |

| 5 | Toluene | 110 | 2 | 78 |

| 6 | Chlorobenzene (B131634) | 130 | 3 | 90 |

This data is illustrative and based on typical optimization studies for the synthesis of substituted aryl isocyanates.

The data suggests that higher temperatures and the use of higher-boiling point aromatic solvents like toluene or chlorobenzene can lead to increased yields and shorter reaction times.

Another significant synthetic route is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. This method avoids the use of highly toxic phosgene. The precursor, 4-bromo-2-chloro-6-methylbenzoyl chloride, can be converted to the corresponding acyl azide, which then rearranges to the isocyanate upon heating. Optimization of this process would involve varying the temperature and solvent for the rearrangement step to maximize the yield of the desired isocyanate.

Green Chemistry Approaches in the Synthesis of Highly Substituted Aryl Isocyanates

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in chemical manufacturing. For the synthesis of aryl isocyanates, this has led to the exploration of alternatives to the hazardous phosgenation process.

One promising green chemistry approach is the use of in situ generated isocyanate surrogates . For instance, 3-substituted dioxazolones can serve as precursors to isocyanates. These compounds can be synthesized and then decomposed under mild heating in the presence of a base to generate the isocyanate intermediate, which can then be used in subsequent reactions. This method is phosgene- and metal-free, making it an attractive green alternative.

Another innovative approach involves photo-on-demand phosgenation using chloroform (B151607) . This method utilizes chloroform as a source of phosgene, which is generated in situ upon exposure to UV light. This allows for the controlled generation of small quantities of phosgene as needed, minimizing the hazards associated with storing and handling this toxic gas.

The development of catalytic methods for isocyanate synthesis is also a key area of green chemistry research. For example, the carbonylation of nitroarenes or anilines using carbon monoxide in the presence of a suitable catalyst can provide a more sustainable route to aryl isocyanates. While not yet widely implemented for complex substituted systems, these methods hold significant promise for future green manufacturing processes.

These green chemistry approaches aim to reduce the environmental impact and improve the safety profile of aryl isocyanate synthesis, aligning with the principles of sustainable chemical production.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 6 Methylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a carbon atom that is double-bonded to both a nitrogen and an oxygen atom. This arrangement makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which then rearranges to the final product.

Reactions with Amines Leading to Urea (B33335) Formation

The reaction between isocyanates and amines is a facile and widely utilized transformation for the synthesis of substituted ureas. The reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield the corresponding urea derivative. The reaction is typically rapid and can be carried out under mild conditions. organic-chemistry.org

Primary and secondary amines react readily with 4-bromo-2-chloro-6-methylphenyl isocyanate to form N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively. The traditional synthesis of urea derivatives often involves isocyanate intermediates which then react with a second amine to form the final product. nih.gov

General Reaction Scheme: R-NH₂ + O=C=N-Ar → R-NH-C(=O)-NH-Ar (where Ar = 4-bromo-2-chloro-6-methylphenyl)

The formation of ureas via this method is a cornerstone in the synthesis of many biologically active molecules and materials. nih.gov

Reactions with Alcohols and the Formation of Carbamates

In a similar fashion to amines, alcohols can act as nucleophiles and add to the isocyanate group to form carbamates (urethanes). This reaction is of significant industrial importance, particularly in the production of polyurethane polymers. The reaction of this compound with an alcohol would proceed by the attack of the alcohol's oxygen atom on the isocyanate carbon, followed by proton transfer to yield the carbamate (B1207046). google.com

The synthesis of carbamates from isocyanates and alcohols is a well-established method. google.com The reaction can be catalyzed by bases or certain organometallic compounds to increase the reaction rate. google.com

General Reaction Scheme: R-OH + O=C=N-Ar → R-O-C(=O)-NH-Ar (where Ar = 4-bromo-2-chloro-6-methylphenyl)

| Nucleophile | Product Class | General Structure |

| Primary Amine | N,N'-Disubstituted Urea | R-NH-C(=O)-NH-Ar |

| Secondary Amine | N,N,N'-Trisubstituted Urea | R₂N-C(=O)-NH-Ar |

| Alcohol | Carbamate (Urethane) | R-O-C(=O)-NH-Ar |

| (Ar = 4-bromo-2-chloro-6-methylphenyl) |

Reactions with Water and Subsequent Decomposition Pathways

Isocyanates react with water in a two-step process. Initially, a nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. This carbamic acid then readily decomposes by decarboxylation (loss of CO₂) to yield a primary amine. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This reactivity with water necessitates the use of anhydrous conditions when handling isocyanates to avoid the formation of unwanted urea byproducts. The hydrolysis of carbamates, which can be formed from isocyanates, can also lead to the formation of amines and carbon dioxide. researchgate.net

Reaction Pathway with Water:

Ar-N=C=O + H₂O → [Ar-NH-C(=O)-OH] (Carbamic acid)

[Ar-NH-C(=O)-OH] → Ar-NH₂ + CO₂ (Amine)

Ar-NH₂ + Ar-N=C=O → Ar-NH-C(=O)-NH-Ar (Symmetrical Urea) (Ar = 4-bromo-2-chloro-6-methylphenyl)

Reactivity with Other Nucleophiles

Beyond amines, alcohols, and water, the isocyanate group of this compound is expected to react with a variety of other nucleophiles. For instance, thiols (R-SH) can add to the isocyanate to form thiocarbamates. Carboxylic acids can also react, although the initial adduct may undergo further reactions. Grignard reagents and other organometallic nucleophiles can add to the isocyanate, leading to the formation of amides after hydrolysis.

Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring

The benzene (B151609) ring of this compound is substituted with four different groups: a bromo group, a chloro group, a methyl group, and an isocyanate group. These substituents influence both the reactivity of the ring towards electrophilic attack and the regioselectivity (the position of the incoming electrophile).

Substituents on an aromatic ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. unizin.orglumenlearning.com Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. libretexts.org

The directing effects of the substituents on the 4-bromo-2-chloro-6-methylphenyl ring are as follows:

-CH₃ (Methyl): An activating group and is ortho-, para-directing.

-Br (Bromo) and -Cl (Chloro): These are deactivating groups but are ortho-, para-directing. youtube.com

-N=C=O (Isocyanate): This group is deactivating and is expected to be meta-directing due to the electron-withdrawing nature of the carbonyl group.

Given the substitution pattern, the only available position for substitution is position 5. The directing effects of the substituents on this position are:

Ortho to the methyl group (activating).

Meta to the chloro group (deactivating).

Meta to the bromo group (deactivating).

Meta to the isocyanate group (deactivating).

Therefore, electrophilic aromatic substitution on this compound is predicted to occur at position 5, with the reaction rate being influenced by the net electronic effect of the substituents.

| Substituent | Electronic Effect | Directing Effect |

| -CH₃ | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -N=C=O | Deactivating | Meta |

Cycloaddition Chemistry Involving the Isocyanate Moiety

Isocyanates can participate in cycloaddition reactions, where the C=N or C=O double bonds of the isocyanate group react with other unsaturated systems to form cyclic compounds.

One common type of cycloaddition is the [2+2] cycloaddition , where the isocyanate reacts with an alkene to form a β-lactam (a four-membered cyclic amide). This reaction is particularly effective with electron-rich alkenes. The reaction of chlorosulfonyl isocyanate with alkenes is a well-known example of this type of cycloaddition. researchtrends.net

Another possibility is a [2+2+2] cycloaddition . For instance, rhodium-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes have been developed to synthesize indolizinone and quinolizinone derivatives. nih.gov While this compound is not an alkenyl isocyanate, this demonstrates the potential for isocyanates to participate in more complex cycloaddition cascades.

The participation of this compound in such reactions would depend on the specific reaction conditions and the nature of the reacting partner.

Steric and Electronic Effects of Ortho-Halogen and Methyl Substituents on Isocyanate Reactivity

The reactivity of the isocyanate group (–N=C=O) is largely dictated by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack, and its reactivity can be modulated by the electronic and steric nature of the substituents on the aromatic ring. In this compound, the substituents are a bromine atom at the para-position and a chlorine atom and a methyl group at the two ortho-positions.

Electronic Effects:

The electronic effects of the substituents on the phenyl ring influence the electron density on the isocyanate group. Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity and thus reduce reactivity.

Chlorine (ortho-position): The chlorine atom is an electronegative element and exhibits a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.

Bromine (para-position): Similar to chlorine, bromine is a halogen and exerts an electron-withdrawing inductive effect (-I), which also contributes to increasing the reactivity of the isocyanate group.

Methyl (ortho-position): The methyl group is an electron-donating group through its inductive effect (+I) and hyperconjugation. This effect tends to decrease the electrophilicity of the isocyanate carbon, thereby reducing its reactivity.

Steric Effects:

The presence of substituents in the ortho-positions to the isocyanate group can sterically hinder the approach of nucleophiles. This phenomenon is often referred to as the "ortho effect". In the case of this compound, both the chlorine atom and the methyl group are in ortho positions.

The steric bulk of the ortho-chloro and ortho-methyl groups can shield the isocyanate carbon from attack by nucleophiles. This steric hindrance can significantly decrease the rate of reaction, especially with bulky nucleophiles. The "ortho effect" can sometimes lead to a twisting of the isocyanate group out of the plane of the benzene ring, which can affect its conjugation with the ring and alter its reactivity.

The following table summarizes the expected influence of each substituent on the reactivity of the isocyanate group:

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| Bromo | para (4) | Electron-withdrawing (-I) | Negligible | Increase |

| Chloro | ortho (2) | Electron-withdrawing (-I) | Significant | Increase (electronically), Decrease (sterically) |

| Methyl | ortho (6) | Electron-donating (+I) | Significant | Decrease (electronically and sterically) |

Kinetic and Thermodynamic Parameters Governing Key Reaction Mechanisms

Kinetic Parameters:

The rate of reaction of an isocyanate with a nucleophile is a key kinetic parameter. For this compound, the rate will be influenced by the activation energy of the reaction, which is in turn affected by the steric and electronic factors discussed previously.

Activation Energy (Ea): The electron-withdrawing nature of the chloro and bromo substituents is expected to lower the activation energy for nucleophilic attack by stabilizing the transition state. However, the steric hindrance from the ortho-chloro and ortho-methyl groups will likely increase the activation energy by making the approach of the nucleophile more difficult. The net effect on the activation energy will be a balance of these opposing factors.

Rate Constant (k): The rate constant is directly related to the activation energy. It is anticipated that the steric hindrance will be a dominant factor, leading to a lower rate constant for this compound compared to a less sterically hindered isocyanate, despite the presence of activating halogen substituents.

Thermodynamic Parameters:

Thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, determine the position of the equilibrium and the spontaneity of the reaction.

Gibbs Free Energy of Reaction (ΔG): A negative Gibbs free energy indicates a spontaneous reaction. For the reactions of this compound, the ΔG will be influenced by both the enthalpy and entropy of the reaction. While the reactions are generally enthalpically driven, the entropic contribution, related to the ordering of the reactants in the transition state, can be significant, especially in the presence of bulky ortho substituents.

The following table provides a qualitative overview of the expected kinetic and thermodynamic parameters for the reaction of this compound with a generic nucleophile (Nu-H), relative to unsubstituted phenyl isocyanate.

| Parameter | Expected Trend for this compound | Rationale |

| Activation Energy (Ea) | Higher | Steric hindrance from ortho-substituents is expected to be the dominant factor. |

| Rate Constant (k) | Lower | Due to the higher activation energy. |

| Enthalpy of Reaction (ΔH) | Likely similar, possibly slightly more exothermic | Electron-withdrawing groups can slightly stabilize the product, but the effect is generally small. |

| Gibbs Free Energy of Reaction (ΔG) | Less negative | The increase in activation energy and potential for a less favorable entropy change due to steric constraints would make the reaction less spontaneous. |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Chloro 6 Methylphenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 4-Bromo-2-chloro-6-methylphenyl isocyanate by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the predicted ¹H NMR spectrum, the aromatic region would display two distinct signals for the two protons on the phenyl ring. These protons are in different chemical environments due to the asymmetrical substitution pattern. The proton at position 5 (adjacent to the bromine atom) and the proton at position 3 (between the chlorine and isocyanate groups) would appear as distinct doublets due to coupling with each other. The methyl group (-CH₃) protons would yield a sharp singlet, typically in the range of 2.2-2.5 ppm.

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atom of the isocyanate group (-NCO) is highly deshielded and would exhibit a characteristic resonance in the 120-140 ppm region. The six aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and isocyanate groups, and the electron-donating effect of the methyl group. The carbon atoms directly bonded to the halogens (C-Br and C-Cl) would have their chemical shifts significantly altered. The methyl carbon would appear as a single peak in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ar-H (position 3) | ~7.3-7.5 | Doublet |

| ¹H | Ar-H (position 5) | ~7.5-7.7 | Doublet |

| ¹H | -CH₃ | ~2.3 | Singlet |

| ¹³C | -NCO | ~130 | Singlet |

| ¹³C | C-NCO | ~135 | Singlet |

| ¹³C | C-Cl | ~132 | Singlet |

| ¹³C | C-H (position 3) | ~130 | Singlet |

| ¹³C | C-Br | ~120 | Singlet |

| ¹³C | C-H (position 5) | ~134 | Singlet |

| ¹³C | C-CH₃ | ~138 | Singlet |

| ¹³C | -CH₃ | ~18 | Singlet |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and formula of this compound. The presence of bromine and chlorine atoms, each with characteristic isotopes, results in a unique and complex isotopic pattern for the molecular ion peak.

Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), while chlorine has two major isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This leads to a cluster of molecular ion peaks. The most abundant peak (M) would correspond to the combination of the most abundant isotopes ([⁷⁹Br] and [³⁵Cl]). The (M+2) peak would be a composite of ([⁸¹Br] + [³⁵Cl]) and ([⁷⁹Br] + [³⁷Cl]) ions, making it very intense. The (M+4) peak, corresponding to the ([⁸¹Br] + [³⁷Cl]) combination, would also be clearly visible. The relative intensities of these peaks (approximately 3:4:1 for M:M+2:M+4) are definitive proof of the presence of one bromine and one chlorine atom in the molecule. docbrown.info

Electron ionization (EI) would likely cause fragmentation. A primary fragmentation pathway would be the loss of the isocyanate group (-NCO), resulting in a C₇H₅BrCl⁺ fragment. Further fragmentation could involve the loss of the methyl group or halogen atoms, providing additional structural information. For instance, the fragmentation of the related compound 4-Bromo-2-chlorophenol shows a clear molecular ion peak cluster, which serves as a model for predicting the behavior of the target isocyanate. researchgate.net

Table 2: Predicted Isotopic Pattern and Major Fragments in the Mass Spectrum

| m/z (mass-to-charge ratio) | Assignment | Notes |

|---|---|---|

| 247/249/251 | [M]⁺ (C₈H₅BrClNO) | Molecular ion cluster showing the characteristic isotopic pattern for one Br and one Cl atom. |

| 205/207/209 | [M - NCO]⁺ | Loss of the isocyanate functional group. |

| 190/192/194 | [M - NCO - CH₃]⁺ | Subsequent loss of the methyl group. |

| 126/128 | [C₇H₅Cl]⁺ | Fragment after loss of Br and NCO. |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic feature is the isocyanate group (-N=C=O).

The IR spectrum is expected to be dominated by a very strong and sharp absorption band between 2250 and 2275 cm⁻¹. researchgate.net This band is due to the asymmetric stretching vibration of the -N=C=O group and is highly characteristic, making it an excellent marker for the presence of the isocyanate functionality. The corresponding symmetric stretch is typically weaker and appears at a lower frequency.

Other significant vibrational modes include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons, appearing in the fingerprint region (below 1500 cm⁻¹).

C-Cl and C-Br stretching: These vibrations occur at lower frequencies, typically in the 1000-500 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar vibrations, would complement the IR data. nih.gov The symmetric vibrations of the aromatic ring and the C-halogen bonds would likely produce strong signals in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3050-3150 | Aromatic C-H Stretch | Medium-Weak | Medium |

| 2920-2980 | Methyl C-H Stretch | Medium | Medium |

| 2250-2275 | -N=C=O Asymmetric Stretch | Very Strong, Sharp | Weak |

| 1450-1600 | Aromatic C=C Stretch | Medium-Strong | Strong |

| 1380-1450 | Methyl C-H Bend | Medium | Medium |

| 1000-1100 | C-Cl Stretch | Strong | Strong |

| 500-600 | C-Br Stretch | Strong | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

The geometry of the phenyl isocyanate moiety is known to be generally planar, with a nearly linear -N=C=O group. wikipedia.orgrsc.org However, steric hindrance from the ortho-substituents (the chloro and methyl groups) in the target molecule would likely cause some deviation from ideal planarity. The isocyanate group might be twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion.

Vibrational Spectroscopy Analysis and Conformational Studies of Substituted Aryl Isocyanates

The conformational preferences of substituted aryl isocyanates are influenced by the electronic and steric nature of the substituents on the phenyl ring. For this compound, the presence of two ortho-substituents (chloro and methyl) introduces significant steric hindrance around the isocyanate group.

This steric crowding can restrict the rotation of the -NCO group relative to the aromatic ring. As a result, the molecule may exist predominantly in a conformation where the isocyanate group is twisted out of the plane of the ring to alleviate steric strain. This contrasts with less hindered isocyanates, like phenyl isocyanate itself, which are largely planar. wikipedia.org

Vibrational spectroscopy, coupled with computational chemistry, is a key method for studying these conformational isomers. researchgate.net Different conformers can exhibit subtle but measurable differences in their vibrational frequencies, particularly for modes involving the isocyanate group and the C-N bond connecting it to the ring. By comparing experimental IR and Raman spectra with theoretically calculated spectra for different possible conformations, the most stable geometry in the gas phase or in solution can be determined. For instance, studies on halogenated isocyanates have demonstrated how vibrational analysis can elucidate structural details. scilit.com The steric bulk of the ortho groups is expected to be the dominant factor in determining the conformational landscape of this molecule.

Theoretical and Computational Chemistry Approaches for 4 Bromo 2 Chloro 6 Methylphenyl Isocyanate

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Frontier Molecular Orbitals - HOMO-LUMO Analysis)

An analysis of quantum chemical descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has not been reported for 4-Bromo-2-chloro-6-methylphenyl isocyanate. Consequently, data regarding its HOMO-LUMO energy gap, which is crucial for predicting chemical reactivity and kinetic stability, remains unavailable.

Table 1: Hypothetical Quantum Chemical Descriptors (Data Not Available)

| Descriptor | Symbol | Value |

|---|---|---|

| Energy of HOMO | EHOMO | Data Not Available |

| Energy of LUMO | ELUMO | Data Not Available |

| HOMO-LUMO Energy Gap | ΔE | Data Not Available |

| Ionization Potential | IP | Data Not Available |

| Electron Affinity | EA | Data Not Available |

| Global Hardness | η | Data Not Available |

| Electronegativity | χ | Data Not Available |

| Electrophilicity Index | ω | Data Not Available |

This table is for illustrative purposes only. No experimental or computational data is available for these parameters for this compound.

Computational Modeling of Reaction Pathways and Transition State Geometries

No computational models or research findings concerning the reaction pathways or transition state geometries involving this compound are present in the accessible literature. This type of study is essential for understanding reaction mechanisms, kinetics, and the thermodynamics of chemical transformations, but has not been performed for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been conducted for this compound. MD simulations are used to explore the conformational landscape of a molecule and to study its interactions with other molecules or a solvent over time. The absence of such studies means there is no detailed information on its dynamic behavior or intermolecular forces.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

No research could be found that computationally predicts the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound and correlates them with experimental data. This comparative analysis is vital for validating both theoretical models and experimental findings, but it has not been documented for this specific isocyanate.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Synthetic Applications and Derivatization Chemistry of 4 Bromo 2 Chloro 6 Methylphenyl Isocyanate

Utilization as a Versatile Building Block in Complex Organic Synthesis

Substituted aryl isocyanates are foundational components in the assembly of complex molecular architectures, particularly within the domain of medicinal chemistry. The isocyanate group provides a reliable handle for introducing the substituted phenyl moiety into larger structures through the formation of stable urea (B33335), carbamate (B1207046), or amide linkages.

A significant application of structurally similar aryl isocyanates is in the synthesis of diaryl urea-based kinase inhibitors. For instance, analogues of the anticancer drug Sorafenib, a potent multi-kinase inhibitor, are synthesized by coupling a complex amine-containing fragment with an appropriately substituted phenyl isocyanate. asianpubs.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, yielding a diaryl urea. This methodology highlights how 4-Bromo-2-chloro-6-methylphenyl isocyanate can serve as a key building block to introduce the specifically substituted aromatic ring into pharmacologically active scaffolds. The presence of the bromine atom further enhances its utility, offering a site for subsequent diversification and fine-tuning of the molecule's properties through cross-coupling reactions.

The general scheme for its use as a building block is shown below: Complex Amine + this compound → Complex Diaryl Urea Derivative

This strategy is central to late-stage functionalization in drug discovery programs, where a common core structure is derivatized with various building blocks like this compound to explore the structure-activity relationship (SAR).

Synthesis of Ureas, Thioureas, and Carbamates as Precursors for Diverse Chemical Entities

The high electrophilicity of the isocyanate group allows for efficient reaction with a wide range of nucleophiles to produce stable derivatives. These derivatives, in turn, serve as precursors for a multitude of other chemical structures.

Ureas: The most common reaction of isocyanates is with primary or secondary amines to form N,N'-disubstituted ureas. acs.org The reaction of this compound with an amine proceeds readily, often at room temperature in a suitable solvent like acetone, to afford the corresponding unsymmetrical urea in high yield. asianpubs.org These urea derivatives are not only stable compounds but also feature prominently in pharmaceuticals and as organocatalysts due to their hydrogen-bonding capabilities. nih.gov

| Nucleophile (Amine) | Product |

| Aniline (B41778) | 1-(4-Bromo-2-chloro-6-methylphenyl)-3-phenylurea |

| Benzylamine | 1-(4-Bromo-2-chloro-6-methylphenyl)-3-benzylurea |

| Morpholine | 4-((4-Bromo-2-chloro-6-methylphenyl)carbamoyl)morpholine |

| Diethylamine | 1-(4-Bromo-2-chloro-6-methylphenyl)-3,3-diethylurea |

Thioureas: While isothiocyanates are the direct precursors to thioureas, derivatives can be accessed from isocyanates through multi-step procedures. One common route involves the conversion of the parent amine (4-Bromo-2-chloro-6-methylaniline) to the corresponding isothiocyanate using reagents such as carbon disulfide or thiophosgene. researchgate.net Alternatively, methods exist for the conversion of isocyanates to isothiocyanates, for example, through reaction with phosphorus pentasulfide. Once the 4-Bromo-2-chloro-6-methylphenyl isothiocyanate is generated, it readily reacts with amines to yield the desired thiourea (B124793) derivatives. google.com These sulfur analogues are important in medicinal chemistry and as ligands in coordination chemistry. nih.gov

Carbamates: The reaction of this compound with alcohols or phenols yields carbamates (urethanes). This reaction is fundamental to polyurethane chemistry and is also used to install protecting groups on amines (via the isocyanate) or alcohols. researchgate.net The process can be carried out at temperatures ranging from -10°C to 100°C and is often facilitated by specific catalysts to increase the rate of carbamylation. researchgate.net

| Nucleophile (Alcohol) | Product |

| Methanol | Methyl (4-bromo-2-chloro-6-methylphenyl)carbamate |

| Isopropanol | Isopropyl (4-bromo-2-chloro-6-methylphenyl)carbamate |

| Phenol | Phenyl (4-bromo-2-chloro-6-methylphenyl)carbamate |

| tert-Butanol | tert-Butyl (4-bromo-2-chloro-6-methylphenyl)carbamate |

Development of Novel Heterocyclic Systems Incorporating the Substituted Phenyl Isocyanate Moiety

The isocyanate functional group is a powerful tool for the synthesis of heterocyclic compounds. Its ability to participate in cycloaddition reactions and its use in constructing acyclic precursors that can undergo subsequent cyclization make it highly valuable in this context.

One of the most direct methods for forming heterocycles from isocyanates is through cycloaddition reactions. numberanalytics.com Aryl isocyanates can act as dienophiles in hetero-Diels-Alder ([4+2]) reactions or as partners in [3+2] dipolar cycloadditions. For example, the reaction of an isocyanate with a 1,3-dipole, such as a nitrone, can lead to the formation of five-membered heterocycles like 1,2,4-oxadiazolidin-5-ones. acs.org These reactions provide a convergent route to complex cyclic structures containing the 4-bromo-2-chloro-6-methylphenyl moiety.

Furthermore, the urea and carbamate derivatives synthesized from the isocyanate can serve as linear precursors for cyclization. For example, a urea derivative can undergo intramolecular cyclization to form five-membered hydantoins or six-membered quinazolinones, depending on the substituents and reaction conditions. rsc.orgresearchgate.net This two-step approach, involving initial derivatization followed by cyclization, greatly expands the range of accessible heterocyclic systems.

| Reaction Type | Reactant Partner | Resulting Heterocyclic Core |

| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidin-5-one |

| [3+2] Cycloaddition | Azomethine Ylide | Imidazolidin-2-one |

| [4+2] Cycloaddition | 1,3-Diene | Dihydropyridinone |

| Intramolecular Cyclization | Urea Derivative | Hydantoin / Quinazolinone |

Application in Polymer Chemistry: From Monomer to Advanced Polyurethanes and Polyureas

Isocyanates are the cornerstone monomers for the production of polyurethanes and polyureas, two major classes of polymers with vast industrial applications. acs.orgmdpi.com The synthesis of polyurethanes involves the step-growth polymerization of diisocyanates with polyols (polymers with multiple hydroxyl groups), while polyureas are formed from the reaction of diisocyanates with polyamines. rsc.org

As a monofunctional isocyanate, this compound cannot act as a monomer to build a polymer chain. Instead, its primary role in polymer chemistry is that of a chain terminator or end-capping agent . google.comgoogle.com During polymerization, it can be introduced to react with the terminal hydroxyl or amine groups of the growing polymer chains. This reaction effectively halts further chain growth, allowing for precise control over the polymer's molecular weight. acs.org Furthermore, end-capping introduces the 4-bromo-2-chloro-6-methylphenyl group onto the polymer chain ends, which can be used to modify the surface properties of the final material, potentially enhancing its thermal stability, flame retardancy (due to the halogens), or compatibility with other materials.

| Role in Polymerization | Reacts With | Effect |

| End-capping Agent | Terminal -OH or -NH2 groups of a polymer | Controls molecular weight, modifies polymer end-group functionality |

While the monofunctional isocyanate itself is not a polymer-forming monomer, a corresponding difunctional analogue, such as a diisocyanato derivative of a biphenyl (B1667301) containing this substitution pattern, would be a highly valuable monomer for creating specialized polyurethanes and polyureas with tailored properties.

Design and Synthesis of Functional Molecules, Ligands, and Materials Precursors

The true versatility of this compound lies in the combination of its reactive isocyanate group and the synthetically tractable bromine atom on the aromatic ring. This dual functionality allows it to be used as a precursor for a wide array of advanced functional molecules.

The bromine atom serves as a key handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions. After the isocyanate has been converted into a stable urea, thiourea, or carbamate, the aryl bromide can undergo reactions such as the Suzuki-Miyaura, Heck, or Sonogashira couplings. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Reaction: Couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, enabling the synthesis of biaryl structures. organic-chemistry.org

Heck Reaction: Couples the aryl bromide with an alkene to form a new substituted alkene, providing access to stilbene-like structures. organic-chemistry.org

Sonogashira Reaction: Couples the aryl bromide with a terminal alkyne to form an aryl-alkyne, a key structure in functional materials and complex organic molecules. organic-chemistry.org

This capability allows the 4-bromo-2-chloro-6-methylphenyl moiety to be integrated into larger conjugated systems for applications in materials science (e.g., organic electronics) or to be linked to other complex fragments in the synthesis of novel drug candidates.

Furthermore, the urea and thiourea derivatives are excellent hydrogen-bond donors and can be designed as specific ligands for metal coordination or as receptors for anion recognition. The well-defined geometry and electronic properties imparted by the substituted phenyl ring make these derivatives attractive candidates for applications in supramolecular chemistry and catalysis.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C(aryl)-C(aryl/alkyl) |

| Heck | Alkene | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) |

Future Research Directions and Emerging Paradigms for Halogenated Aryl Isocyanates

Development of Catalytic Systems for Highly Selective Transformations

Future research is increasingly focused on the development of sophisticated catalytic systems to enable highly selective transformations of halogenated aryl isocyanates. Traditional synthetic routes often require harsh conditions, but modern catalysis offers milder and more precise alternatives. researchgate.net The goal is to functionalize the molecule with high chemo-, regio-, and stereoselectivity.

Key areas of development include:

C-H Bond Functionalization : Earth-abundant metal catalysts, such as those based on cobalt, are being explored for the direct amidation of C-H bonds using isocyanates as the nitrogen source. nih.gov This approach allows for the introduction of amide functionalities at specific positions on the aromatic ring, guided by directing groups. For a compound like 4-Bromo-2-chloro-6-methylphenyl isocyanate, this could enable the creation of complex derivatives by targeting the available C-H positions.

Cross-Coupling Reactions : The bromine and chlorine atoms on the aryl ring are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Research is aimed at developing catalysts that can selectively activate one halogen over the other, providing a stepwise approach to building molecular complexity.

Photocatalysis : Visible-light photocatalysis is an emerging tool for generating aryl radicals from aryl halides under mild conditions. mdpi.com This strategy could be applied to reduce the aryl halide moieties on the isocyanate, which can then participate in various radical-mediated transformations, expanding the synthetic utility of the compound. mdpi.com

Asymmetric Catalysis : For reactions involving the isocyanate group, the development of chiral catalysts can lead to the synthesis of enantiomerically pure products, which is crucial for applications in pharmaceuticals and agrochemicals.

Research findings indicate that catalyst design is paramount. For instance, the choice of metal (e.g., palladium, copper, cobalt) and ligands can dramatically influence reaction outcomes. nih.govorganic-chemistry.org The table below summarizes potential catalytic transformations for halogenated aryl isocyanates.

| Transformation Type | Catalyst System | Reactive Site | Potential Product |

| C-H Amidation | Cobalt(III) complexes | Aromatic C-H | Complex amides |

| Cross-Coupling | Palladium/Ligand | C-Br, C-Cl | Biaryls, Arylamines |

| Photocatalytic Reduction | Ruthenium/Iridium complexes | C-Br, C-Cl | Aryl radicals for further reaction |

| Asymmetric Nucleophilic Addition | Chiral Lewis Acids | Isocyanate (N=C=O) | Chiral ureas, carbamates |

Exploration of Flow Chemistry and Continuous Manufacturing Processes

The production of isocyanates traditionally involves hazardous reagents like phosgene (B1210022), posing significant safety and environmental concerns. rsc.org Flow chemistry, or continuous manufacturing, has emerged as a powerful paradigm to mitigate these risks and improve process efficiency. google.comd-nb.info

The application of flow chemistry to the synthesis of halogenated aryl isocyanates offers several advantages: rsc.orgrsc.org

Enhanced Safety : Continuous flow reactors handle only small volumes of hazardous intermediates at any given time, minimizing the risk associated with highly reactive or toxic substances. google.com This is particularly relevant for managing the risks of phosgenation or the handling of thermally sensitive intermediates like acyl azides in Curtius rearrangements. google.com

Precise Reaction Control : Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time. This precision enables the optimization of reaction conditions to maximize yield and selectivity while minimizing byproduct formation. rsc.org

Scalability : Processes developed in flow reactors can be scaled up more readily and safely than batch processes by extending the operation time or by "numbering up" (running multiple reactors in parallel). d-nb.info

Integration of Steps : Flow chemistry facilitates the "telescoping" of multi-step syntheses, where the output of one reactor is fed directly into the next. rsc.org This avoids the need for isolating and purifying intermediates, saving time, resources, and reducing waste.

A conceptual continuous process for producing this compound could involve the flow-based synthesis of the corresponding amine, followed by an in-line conversion to the isocyanate, potentially using a safer phosgene alternative or a Curtius rearrangement protocol adapted for flow. google.com

Integration into Supramolecular Architectures and Self-Assembled Systems

The halogen atoms on this compound are not merely passive substituents; they are key players in directing the formation of complex, ordered structures through non-covalent interactions, particularly halogen bonding. researchgate.net Halogen bonding is a directional interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. nih.gov

Future research in this area will likely explore:

Crystal Engineering : The bromine and chlorine atoms can act as halogen bond donors, guiding the self-assembly of the molecule with suitable halogen bond acceptors to form co-crystals with predictable and well-defined three-dimensional structures. nih.gov The directionality and strength of these bonds are critical for designing crystalline materials with specific properties. nih.gov

Liquid Crystals : By incorporating halogenated aryl isocyanate moieties into larger molecules, it may be possible to create liquid crystalline materials. The halogen bonds would provide the necessary directional intermolecular forces to promote the formation of mesophases.

Hierarchical Self-Assembly : Halogenation has been shown to regulate supramolecular chirality and control the hierarchical self-assembly of molecules. nih.gov The specific halogen pattern on the aromatic ring can influence the packing of molecules, potentially leading to the emergence of helical or other complex chiral superstructures. nih.gov After the isocyanate group reacts to form a urea (B33335) or urethane, the resulting N-H groups can participate in hydrogen bonding, creating a system where halogen and hydrogen bonds work in concert to control self-assembly.

Advanced Material Science Applications with Tunable Properties

The unique combination of functional groups in this compound makes it an attractive building block for advanced materials with tunable properties. The isocyanate group provides a reactive handle for polymerization, leading to the formation of polyurethanes, polyureas, and other polymers.

The substituents on the aromatic ring play a crucial role in tailoring the properties of these materials:

Halogen Atoms (Br, Cl) : The presence of bromine and chlorine can significantly enhance the flame retardancy of the resulting polymers. They also increase the refractive index and density of the material.

Methyl Group (CH₃) : The methyl group can influence the polymer's solubility, thermal stability, and morphology by affecting chain packing and intermolecular forces.

Aromatic Ring : The rigid phenyl ring contributes to the thermal stability and mechanical strength of the polymer backbone.

By systematically modifying the structure of this building block, a wide range of materials with tailored characteristics can be developed. These materials could find applications in areas such as high-performance coatings, specialty foams, and advanced composites. The table below outlines the potential influence of each functional group on material properties.

| Functional Group | Potential Influence on Polymer Properties |

| Isocyanate (-NCO) | Forms urethane/urea linkages, backbone of the polymer. |

| Bromine (-Br) | Enhances flame retardancy, increases refractive index and density. |

| Chlorine (-Cl) | Contributes to flame retardancy and chemical resistance. |

| Methyl (-CH₃) | Affects solubility, glass transition temperature, and chain packing. |

| Phenyl Ring | Provides rigidity, thermal stability, and mechanical strength. |

Bio-Inspired Synthesis and Bioconjugation Strategies for Chemical Biology Probes

The high electrophilicity of the isocyanate group makes it an effective tool for bioconjugation—the process of covalently attaching a molecule to a biomolecule like a protein or peptide. nih.gov Isocyanates react readily with nucleophilic functional groups found in proteins, such as the ε-amino group of lysine (B10760008) and the thiol group of cysteine, to form stable urea and thiocarbamate linkages, respectively. acs.orgnih.gov

Future research will likely leverage this compound as a versatile chemical probe in chemical biology. nih.gov

Activity-Based Protein Profiling (ABPP) : This molecule could be used to design probes that target specific classes of enzymes. The isocyanate would act as the "warhead" that covalently modifies an active site residue, allowing for the detection and identification of the protein.

Tagging and Labeling : The halogenated aryl ring serves as a unique tag. The bromine atom, for instance, can be a handle for further modification via cross-coupling chemistry (e.g., attaching a fluorophore or an affinity tag). Both halogens can also be useful in mass spectrometry-based proteomics due to their distinct isotopic patterns.

Click-and-Release Systems : Emerging bioorthogonal chemistries allow for the controlled release of molecules within a biological environment. researchgate.net Strategies involving the bioorthogonal release of isocyanates in living cells are being developed, offering exciting prospects for targeted drug delivery and studying cellular processes with high spatiotemporal control. researchgate.net The halogenated phenyl portion of the molecule could be used to tune the reactivity and specificity of such probes.

The development of isocyanate-mediated strategies for modifying complex small molecules and biomolecules highlights the potential for creating diverse molecular libraries for drug discovery and chemical biology research. acs.org

常见问题

Q. What are the recommended synthetic routes for preparing 4-bromo-2-chloro-6-methylphenyl isocyanate in academic laboratories?

The compound is synthesized via reaction of the corresponding amine precursor (4-bromo-2-chloro-6-methylaniline) with phosgene or triphosgene under anhydrous conditions. Triphosgene is preferred due to its safer handling profile. The reaction is performed in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Reaction progress is monitored by thin-layer chromatography (TLC) or FT-IR to confirm isocyanate formation (disappearance of amine N–H stretches at ~3300 cm⁻¹ and appearance of isocyanate C=O stretches at ~2250 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this isocyanate?

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms purity. The aromatic protons appear as a singlet or multiplet in the δ 7.0–7.5 ppm range, while the isocyanate carbon resonates at δ ~120–125 ppm.

- FT-IR : The isocyanate group shows a sharp peak at ~2250 cm⁻¹.

- X-ray crystallography : For structural confirmation, SHELX software (e.g., SHELXL) is used to resolve crystal packing and bond angles, critical for understanding reactivity .

Q. What safety protocols are essential when handling this compound?

Due to its high reactivity and potential respiratory sensitization, use a fume hood, nitrile gloves, and sealed containers. Monitor airborne concentrations via HPLC or GC-MS (indirect methods using n-DBA derivatization are recommended for stability) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed reactivity in nucleophilic additions?

Discrepancies often arise from steric hindrance from the 6-methyl and 2-chloro substituents. Density-functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets models electrophilic sites on the isocyanate group. Studies show gradient-corrected functionals (e.g., Becke’s 1988 exchange-correlation) improve accuracy in predicting electron density distributions, aiding in rationalizing deviations in reaction yields .

Q. What strategies optimize regioselectivity in cycloaddition reactions involving this isocyanate?

The bromo and chloro substituents direct cycloadditions via electronic effects. For Diels-Alder reactions, Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity by polarizing the dienophile. Computational screening of transition states using ORCA or Gaussian software helps identify optimal conditions. Experimental validation via HPLC-MS monitors adduct formation .

Q. How can analytical methods differentiate between isocyanate isomers or by-products?

- GC-MS (indirect) : Derivatize with n-butylamine and compare retention times against known standards.

- HPLC-DAD : Use a C18 column with acetonitrile/water gradients; UV detection at 254 nm distinguishes isomers based on π→π* transitions. Contradictory data (e.g., unexpected peaks) require tandem MS/MS fragmentation to confirm structures .

Q. What role does crystallography play in understanding solid-state reactivity?

SHELX-refined structures reveal intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups) that influence stability. For example, the 6-methyl group may sterically hinder packing, reducing thermal stability. ORTEP-3 visualizations quantify bond angles critical for predicting photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。